(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1332608-95-3
VCID: VC8230453
InChI: InChI=1S/C6H11N3/c1-5-4-9(2)8-6(5)3-7/h4H,3,7H2,1-2H3
SMILES: CC1=CN(N=C1CN)C
Molecular Formula: C6H11N3
Molecular Weight: 125.17

(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine

CAS No.: 1332608-95-3

Cat. No.: VC8230453

Molecular Formula: C6H11N3

Molecular Weight: 125.17

* For research use only. Not for human or veterinary use.

(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine - 1332608-95-3

Specification

CAS No. 1332608-95-3
Molecular Formula C6H11N3
Molecular Weight 125.17
IUPAC Name (1,4-dimethylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C6H11N3/c1-5-4-9(2)8-6(5)3-7/h4H,3,7H2,1-2H3
Standard InChI Key AXACLKOUNGBFMU-UHFFFAOYSA-N
SMILES CC1=CN(N=C1CN)C
Canonical SMILES CC1=CN(N=C1CN)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s pyrazole backbone adopts a planar configuration, with sp²-hybridized nitrogen atoms at positions 1 and 2. Methyl groups at positions 1 and 4 introduce steric effects that influence ring conformation, while the methanamine side chain at position 3 provides a site for hydrogen bonding and electrostatic interactions . Key structural identifiers include:

PropertyValue
IUPAC Name(1,4-Dimethylpyrazol-3-yl)methanamine
Molecular FormulaC₆H₁₁N₃ (base compound)
Molecular Weight125.17 g/mol (base)
SMILESCC1=CN(N=C1CN)C
InChIKeyAXACLKOUNGBFMU-UHFFFAOYSA-N

The dihydrochloride salt (C₆H₁₃Cl₂N₃) adds two hydrochloride groups, increasing molecular weight to 198.09 g/mol.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zCCS (Ų)
[M+H]⁺126.10258124.9
[M+Na]⁺148.08452136.1
[M-H]⁻124.08802125.9

These values aid in mass spectrometry-based identification and quantification .

Synthesis and Chemical Modification

Primary Synthetic Routes

The base compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. A representative protocol involves:

  • Formation of Pyrazole Core: Reacting acetylacetone with methylhydrazine in ethanol under reflux to yield 1,4-dimethyl-1H-pyrazole.

  • Amination: Introducing the methanamine group via nucleophilic substitution at position 3 using chloromethylamine or through reductive amination of a ketone intermediate .

Derivatization Strategies

Functionalization of the methanamine group enables diversification:

  • Acylation: Reaction with acid chlorides to form amides, enhancing lipophilicity.

  • Schiff Base Formation: Condensation with aldehydes or ketones to generate imine derivatives, useful in metal coordination chemistry .

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Methyl Substituents: The 1- and 4-methyl groups enhance metabolic stability by shielding the ring from oxidative degradation.

  • Amine Functionality: The primary amine facilitates interactions with biological targets through hydrogen bonding and ionic interactions .

Applications in Drug Discovery and Development

Lead Optimization

The compound serves as a scaffold for developing kinase inhibitors, particularly targeting JAK2 and EGFR mutants. Structural modifications at the methanamine position improve selectivity and potency .

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹¹C-labeled derivatives) are under investigation for positron emission tomography (PET) imaging of tumor hypoxia .

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